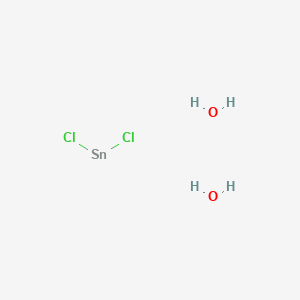
Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid” is a chemical compound with a molecular formula of C13H19NO4S . It contains a total of 38 bonds, including 19 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic ester, 1 aliphatic primary amine, 1 hydroxyl group, and 1 Thiophene .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the use of boron reagents in Suzuki–Miyaura coupling . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered thiophene ring, a carboxylic acid group, an ester group, a primary amine group, and a hydroxyl group .Chemical Reactions Analysis
“this compound” and similar compounds are often used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions .Aplicaciones Científicas De Investigación
Peptide Synthesis and Modification
Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid is instrumental in peptide synthesis, especially in the protection of amino groups. The N-tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis due to its stability and ease of removal under mild acidic conditions. This makes it an essential tool in the synthesis of complex peptides and proteins, where selective deprotection and modification are required. For example, Heydari et al. (2007) demonstrated the efficiency of using H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, highlighting the importance of Boc-protected amino acids in peptide synthesis Heydari et al., 2007.
Solid-Phase Peptide Synthesis (SPPS)
The Boc group's stability against basic conditions makes it particularly useful in solid-phase peptide synthesis (SPPS), where it protects the amino group while other reactions occur at different sites of the molecule. The work by Camarero et al. (2006) on 3-thiopropionic acid as a versatile thioester resin linker for SPPS underscores the utility of Boc-protected amino acids in facilitating the synthesis of peptides with various C-terminal modifications Camarero et al., 2006.
Electrophilic Amination
Electrophilic amination is another area where this compound finds application. This process involves the introduction of an amino group into a molecule, which is crucial for the synthesis of amino acid derivatives and peptides. Baburaj and Thambidurai (2012) demonstrated the use of N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent, illustrating the role of Boc-protected amino acids in the synthesis of modified peptides and biologically active compounds Baburaj & Thambidurai, 2012.
Bioconjugation and Drug Development
In bioconjugation, this compound can be used to modify biomolecules, such as proteins or antibodies, without affecting their biological activity. This is crucial in drug development, where precise modifications can enhance the therapeutic efficacy or reduce the immunogenicity of biopharmaceuticals. The study by Tarbell et al. (1972) on the preparation of N-t-butoxycarbonyl derivatives highlights the significance of Boc-protected amino acids in the development of novel drugs and biomaterials Tarbell et al., 1972.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for “Boc-(S)-3-Amino-3-(3-thienyl)-propionic acid” and similar compounds could involve their use in various fields of science and industry, including electroluminescent and electrochromic devices, membranes and ion exchangers, materials for energy technologies, chemical sensors, and biosensors . BOC Sciences, a provider of special chemicals, offers this product and encourages inquiries for its use .
Propiedades
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVJQPFJWSOQX-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
500770-67-2 |
Source


|
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-thiophenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500770-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Benzyloxy)-3-bromophenyl]methanol](/img/structure/B6331517.png)







![N-[1-(4-Bromophenyl)ethyl]-N,N-dimethylamine hydrochloride](/img/structure/B6331565.png)
![3-{[Amino(imino)methyl]amino}alanine hydrochloride (H-Ala(Guanidino)-OH.HCl)](/img/structure/B6331579.png)
![3-[Benzyl-(2-methoxycarbonyl-ethyl)-amino]-2-methyl-propionic acid methyl ester, 95%](/img/structure/B6331600.png)